molecular formula C18H21PS3 B14334707 [(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane CAS No. 110508-53-7

[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane

Cat. No.: B14334707
CAS No.: 110508-53-7
M. Wt: 364.5 g/mol
InChI Key: YHGUCDYJCFLWNP-ZUJQLODHSA-N
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Description

[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane is a chiral organophosphorus compound with significant applications in organic synthesis. This compound is known for its unique stereochemistry and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane typically involves the reaction of a suitable phosphine precursor with a chiral dithioacetal. The reaction conditions often require the use of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of [(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The compound’s unique stereochemistry allows for selective interactions with molecular targets, enhancing its effectiveness in catalytic processes .

Comparison with Similar Compounds

[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane can be compared with other chiral phosphine ligands:

    [(2R,4S)-4,6-dimethyl-1,3-dithian-2-yl]-diphenylphosphane: Similar structure but lacks the sulfanylidene group.

    [(2R,4S)-4,6-dimethyl-1,3-dithian-2-yl]-diphenylphosphine oxide: Oxidized form of the compound.

    [(2R,4S)-4,6-dimethyl-1,3-dithian-2-yl]-diphenylphosphane sulfide: Sulfide derivative of the compound.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the sulfanylidene group, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

CAS No.

110508-53-7

Molecular Formula

C18H21PS3

Molecular Weight

364.5 g/mol

IUPAC Name

[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane

InChI

InChI=1S/C18H21PS3/c1-14-13-15(2)22(20)18(21-14)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3/t14-,15?,18+,22?/m0/s1

InChI Key

YHGUCDYJCFLWNP-ZUJQLODHSA-N

Isomeric SMILES

C[C@H]1CC(S(=S)[C@@H](S1)P(C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1CC(S(=S)C(S1)P(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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